6-(3-Chloro-4-methylphenyl)pyridin-3-ol
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Overview
Description
6-(3-Chloro-4-methylphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 3-chloro-4-methylphenyl group and a hydroxyl group at the 3-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-methylphenyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with pyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and automated purification systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-4-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Formation of 6-(3-Chloro-4-methylphenyl)pyridin-3-one.
Reduction: Formation of 6-(3-Methylphenyl)pyridin-3-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Chloro-4-methylphenyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the nature of the interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chloro-4-methylphenyl)pyridin-2-ol
- 6-(3-Chloro-4-methylphenyl)pyridin-4-ol
- 6-(3-Chloro-4-methylphenyl)pyridin-3-one
Uniqueness
6-(3-Chloro-4-methylphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 3-position and the chloro-methylphenyl group at the 6-position allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)12-5-4-10(15)7-14-12/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTOUTFWSCGSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692587 |
Source
|
Record name | 6-(3-Chloro-4-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-86-8 |
Source
|
Record name | 6-(3-Chloro-4-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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